3-Dehydroshikimate is a natural product found in Phaseolus vulgaris with data available.
3-Dehydroshikimic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
(-)-3-dehydroshikimic acid
CAS No.: 2922-42-1
Cat. No.: VC20766964
Molecular Formula: C7H8O5
Molecular Weight: 172.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2922-42-1 |
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Molecular Formula | C7H8O5 |
Molecular Weight | 172.13 g/mol |
IUPAC Name | (4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid |
Standard InChI | InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1 |
Standard InChI Key | SLWWJZMPHJJOPH-PHDIDXHHSA-N |
Isomeric SMILES | C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O |
SMILES | C1C(C(C(=O)C=C1C(=O)O)O)O |
Canonical SMILES | C1C(C(C(=O)C=C1C(=O)O)O)O |
Introduction
(-)-3-dehydroshikimic acid, commonly referred to as 3-dehydroshikimic acid, is an organic compound that serves as an intermediate in the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic compounds in plants, fungi, and bacteria. This compound is particularly significant due to its role in the production of essential metabolites, including amino acids and vitamins.
Biological Role and Significance
3-dehydroshikimic acid is a key intermediate in the shikimate pathway, which is essential for the synthesis of aromatic amino acids such as L-phenylalanine, L-tyrosine, and L-tryptophan. These amino acids are precursors for various important biological molecules, including hormones and neurotransmitters.
Biosynthesis Pathway
The biosynthesis of 3-dehydroshikimic acid involves several enzymatic steps:
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Conversion of Phosphoenolpyruvate and Erythrose 4-phosphate to 3-dehydroquinate via the pentafunctional AROM polypeptide.
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Dehydration of 3-dehydroquinate to produce 3-dehydroshikimate.
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Reduction of 3-dehydroshikimate to shikimic acid through the action of shikimate dehydrogenase.
Chemical Reactions and Derivatives
Research has shown that (-)-3-dehydroshikimic acid can react with molecular oxygen or hydrogen peroxide in the presence of inorganic phosphate, leading to the formation of various products including gallic acid and protocatechuic acid. This reaction highlights its potential antioxidant properties.
Key Reactions:
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Oxidation Reaction:
This reaction mechanism indicates that (-)-3-dehydroshikimic acid can undergo tautomerization to form reactive intermediates that contribute to its antioxidant activity.
Applications and Research Findings
Due to its role in the shikimate pathway and potential health benefits, (-)-3-dehydroshikimic acid has garnered interest in various fields:
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Pharmaceuticals: Its derivatives are being explored for their therapeutic potential.
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Agriculture: Understanding its biosynthesis can lead to enhanced production of aromatic compounds in crops.
Recent studies have demonstrated that (-)-3-dehydroshikimic acid exhibits significant antioxidant activity compared to well-known antioxidants like α-tocopherol and gallic acid .
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